4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyridine ring fused to a pyrrole ring, characterized by a bromine atom at the 4-position and a methyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 197.04 g/mol . The compound is notable for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents targeting various biological pathways.
The synthesis of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions starting from suitable precursors. One common approach is the reaction of 4-bromo-3-methylpyridine with an appropriate reagent under basic conditions.
Key steps in the synthesis include:
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions highlight its versatility in organic synthesis and medicinal chemistry.
The mechanism of action for 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, it can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. This property makes it a candidate for further development as an anticancer agent .
4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine has several significant applications:
4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638761-16-6) exemplifies a strategically functionalized aza-indole scaffold that bridges traditional heterocyclic chemistry and contemporary targeted drug design. With the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol, this compound features a fused bicyclic system containing a pyrrole ring condensed with a pyridine ring (positions 2,3-b) [1] [7]. The bromine atom at the C4 position serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the methyl group at C5 modulates electron density and enhances lipid solubility (logP ≈ 2.95) [2] [7]. This molecular architecture enables precise regioselective derivatization, making it a privileged building block for constructing complex pharmacophores.
Bioisosteric Properties: The scaffold acts as a purine isostere, mimicking adenine’s hydrogen-bonding topology. This allows competitive binding at ATP sites of kinases—a feature exploited in >30% of experimental oncology compounds [6] [9]. The bromine’s electronegativity further polarizes the ring, facilitating π-stacking interactions with aromatic residues in enzyme binding pockets [2].
Synthetic Versatility: Commercial availability in multi-gram quantities (95% purity) supports high-throughput derivatization [1] [3]. Suppliers like AiFChem and CymitQuimica offer scales from 50mg to 1g, with pricing tiers reflecting economies of scale (e.g., €62–€837/g) [2] [3]. The compound’s reactivity is evidenced by its use in synthesizing BRAF and FGFR inhibitors, where it serves as the core heterocycle [4] [6].
Table 1: Comparative Analysis of Key Heterocyclic Scaffolds in Drug Discovery
Heterocycle | Representative Drug | Key Functionalization Sites | Kinase Targeting Efficiency |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | Experimental BRAF inhibitors | C4, C5, N1 | High (IC₅₀ < 50 nM in optimized leads) |
Indole | Sunitinib | C3, C5, N1 | Moderate |
Quinoline | Cabozantinib | C2, C4, C6 | Moderate-High |
Pyrimidine | Imatinib | C2, C4, C5 | High |
Source: Compiled from [2] [6] [9]
The structural and electronic profile of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine enables its integration into inhibitors targeting dysregulated kinases in cancers. Its role extends beyond passive structural support to active participation in critical binding interactions:
Kinase Inhibition Mechanisms: In FGFR inhibitors, the scaffold’s nitrogen atoms (N1, N7) form dual hydrogen bonds with the kinase hinge region residues Glu562 and Ala564 (B-Raf) or analogous residues in FGFR1 [4] [6]. The C4 bromine facilitates synthetic access to ortho-substituted aryl/heteroaryl groups that occupy hydrophobic back pockets, enhancing selectivity. For example, compound 4h (derived from similar scaffolds) inhibits FGFR1-3 at IC₅₀ values of 7–25 nM, while the methyl group at C5 optimizes steric fit near the gatekeeper residue [6].
Overcoming Drug Resistance: Derivatives incorporating this scaffold show efficacy against mutant kinases like V600E BRAF—a driver mutation in >60% of melanomas and 50% of thyroid carcinomas [4]. Hybrid molecules (e.g., 34a-g) leverage the scaffold’s synthetic malleability to address acquired resistance to first-generation inhibitors like vemurafenib, demonstrating IC₅₀ values <100 nM in resistant cell lines [4] [9].
Therapeutic Applications:
Table 2: Kinase Inhibitors Incorporating Modified Pyrrolo[2,3-b]Pyridine Cores
Target Kinase | Lead Compound | Core Structural Features | Potency (IC₅₀ or % Inhibition) | Cancer Models |
---|---|---|---|---|
V600E BRAF | 34a-g | C4-aryl, C5-CF₃, N1-linker-pyrimidine | 80–95% enzyme inhibition at 1 μM | Melanoma, colorectal |
FGFR1-3 | 4h | C4-(3,5-dimethoxyphenyl), C5-CF₃ | 7 nM (FGFR1), 9 nM (FGFR2) | Breast (4T1), lung |
FGFR4 | Ref. 24* | C4-heteroaryl, C5-H | 712 nM | Liver (Hep3B) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2